molecular formula C12H20O B2810606 1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one CAS No. 1934982-87-2

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one

Cat. No.: B2810606
CAS No.: 1934982-87-2
M. Wt: 180.291
InChI Key: ZFZWQPRCPYAFHS-UHFFFAOYSA-N
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Description

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is a bicyclic ketone with the molecular formula C12H20O. This compound is characterized by its unique bicyclo[3.3.1]nonane framework, which is a common structural motif in various natural products and synthetic compounds. The presence of three methyl groups at positions 1, 5, and 7 adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the bicyclo[3.3.1]nonane core .

Industrial Production Methods

Industrial production of this compound often involves large-scale multicomponent reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, alcohols, and substituted bicyclo[3.3.1]nonane compounds .

Scientific Research Applications

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: The parent structure without the methyl groups.

    1,3,5-Trimethylbicyclo[3.3.1]nonane: A similar compound with methyl groups at different positions.

    Bicyclo[3.3.1]nonan-3-one: The ketone without the methyl groups.

Uniqueness

1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable target for synthetic and medicinal chemistry .

Properties

IUPAC Name

1,5,7-trimethylbicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWQPRCPYAFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC(=O)CC(C1)(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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